![molecular formula C13H11ClN2O2 B2852030 N-[(4-chlorophenyl)methyl]-2-nitroaniline CAS No. 5822-16-2](/img/structure/B2852030.png)
N-[(4-chlorophenyl)methyl]-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-2-nitroaniline is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is commonly used as a reagent in organic synthesis. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-[(4-chlorophenyl)methyl]-2-nitroaniline involves the reaction of 4-chlorobenzylamine with 2-nitrobenzaldehyde in the presence of a reducing agent to yield the desired product.
Starting Materials
4-chlorobenzylamine, 2-nitrobenzaldehyde, Reducing agent (e.g. sodium borohydride)
Reaction
Dissolve 4-chlorobenzylamine in a suitable solvent (e.g. ethanol), Add 2-nitrobenzaldehyde to the solution and stir at room temperature for several hours, Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir for several more hours, Filter the resulting solid and wash with a suitable solvent (e.g. water), Dry the product under vacuum to yield N-[(4-chlorophenyl)methyl]-2-nitroaniline
Wirkmechanismus
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-nitroaniline is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cell growth and division, leading to the death of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
N-[(4-chlorophenyl)methyl]-2-nitroaniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to the death of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(4-chlorophenyl)methyl]-2-nitroaniline in lab experiments is its potential as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using the compound in lab experiments is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which could limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-[(4-chlorophenyl)methyl]-2-nitroaniline. One area of research could focus on developing new synthetic methods for the compound, which could lead to the production of new analogs with potential applications in the pharmaceutical industry. Another area of research could focus on investigating the compound's potential as an anticancer agent, including its mechanism of action and potential side effects. Additionally, research could focus on developing new formulations of the compound that could improve its therapeutic potential and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)methyl]-2-nitroaniline has been used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis to produce other compounds with potential applications in the pharmaceutical industry. The compound has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16(17)18/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVWACUPHPHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

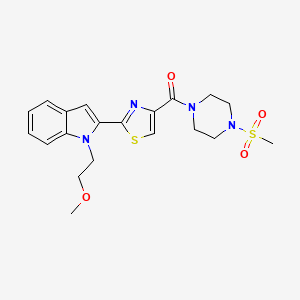
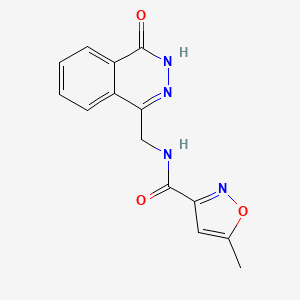
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851950.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2851952.png)
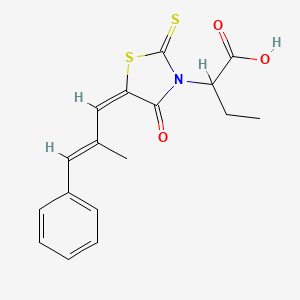
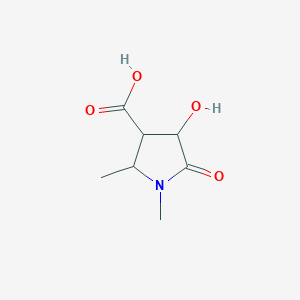
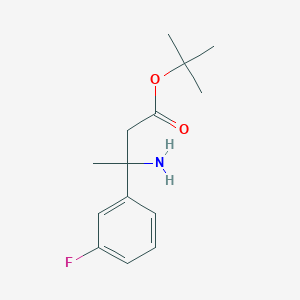
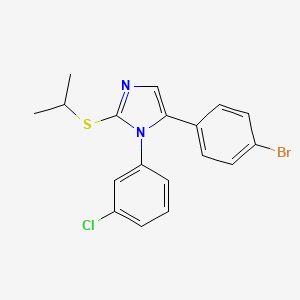
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2851961.png)
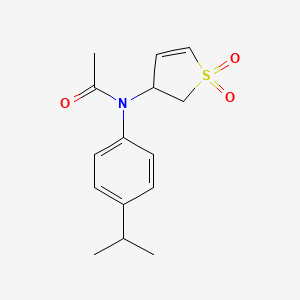
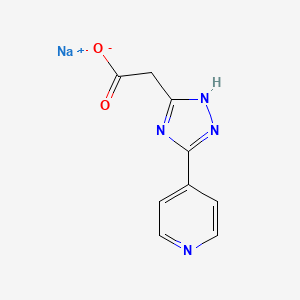
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2851968.png)
![6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2851969.png)
![2-Methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2851970.png)